AKR1C3-IN-4

Beschreibung

BenchChem offers high-quality AKR1C3-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AKR1C3-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

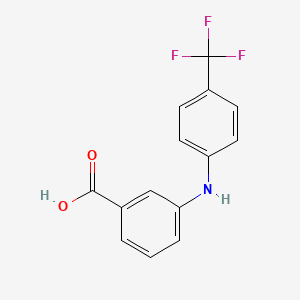

IUPAC Name |

3-[4-(trifluoromethyl)anilino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)10-4-6-11(7-5-10)18-12-3-1-2-9(8-12)13(19)20/h1-8,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZIRNPRVJEHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AKR1C3-IN-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKR1C3-IN-4 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the progression of various cancers, notably castrate-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the mechanism of action of AKR1C3-IN-4, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

AKR1C3-IN-4, with the chemical name 3-((4-(trifluoromethyl)phenyl)amino)benzoic acid, functions as a competitive inhibitor of the AKR1C3 enzyme.[1][2] By binding to the active site of AKR1C3, it blocks the enzyme's ability to reduce its natural substrates. This inhibitory action disrupts key signaling pathways that promote cancer cell proliferation and survival.

The primary mechanism of AKR1C3 in cancer pathology involves the conversion of weak androgens and prostaglandin precursors into potent, biologically active molecules. Specifically, AKR1C3 catalyzes the reduction of androstenedione to testosterone and prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α). Elevated levels of testosterone can hyperactivate the androgen receptor (AR), a key driver of prostate cancer growth. Concurrently, increased PGF2α levels can stimulate cell proliferation through the prostaglandin F receptor (FP), activating downstream pathways such as the mitogen-activated protein kinase (MAPK) signaling cascade.

By inhibiting AKR1C3, AKR1C3-IN-4 effectively lowers the intratumoral concentrations of testosterone and PGF2α. This dual action leads to the downregulation of both androgen receptor signaling and pro-proliferative prostaglandin pathways, thereby impeding cancer progression.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of AKR1C3-IN-4 have been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentration (IC50) values.

| Target Enzyme | IC50 (μM) | Reference |

| AKR1C3 | 0.56 | |

| AKR1C2 | 15.1 |

The data demonstrates that AKR1C3-IN-4 is a potent inhibitor of AKR1C3 and exhibits significant selectivity over the closely related AKR1C2 isoform. This selectivity is crucial for minimizing off-target effects, as AKR1C1 and AKR1C2 are involved in the breakdown of potent androgens.

Experimental Protocols

The determination of the IC50 values for AKR1C3-IN-4 was based on established spectrophotometric enzyme assays, as detailed in the primary literature by Adeniji et al. (2012).

Enzyme Inhibition Assay Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinant human AKR1C3 and AKR1C2 enzymes are purified.

-

A solution of the enzyme's cofactor, NADPH, is prepared.

-

The substrate, such as the prostaglandin D2 analogue S-nitrosoglutathione (GSNO), is prepared in a suitable buffer.

-

-

Inhibitor Preparation:

-

AKR1C3-IN-4 is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

-

A series of dilutions of the inhibitor stock solution are prepared to test a range of concentrations.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order: buffer, NADPH solution, the specific enzyme (AKR1C3 or AKR1C2), and the diluted inhibitor (or vehicle control).

-

The plate is incubated for a predetermined time at a controlled temperature to allow for enzyme-inhibitor interaction.

-

The enzymatic reaction is initiated by the addition of the substrate to each well.

-

-

Data Acquisition:

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of this reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The percentage of enzyme inhibition is calculated relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.

Caption: Mechanism of AKR1C3-IN-4 Action.

Caption: Experimental Workflow for IC50 Determination.

References

AKR1C3-IN-4: A Technical Guide on its Function in Prostate Cancer

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldo-keto reductase family 1 member C3 (AKR1C3) has emerged as a critical enzyme in the progression of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). Its role in intratumoral androgen synthesis and the activation of pro-proliferative signaling pathways makes it a compelling therapeutic target. This document provides a comprehensive technical overview of the function of AKR1C3 in prostate cancer and the therapeutic potential of its inhibition, with a focus on the conceptual role of a representative inhibitor, referred to herein as AKR1C3-IN-4. While specific data for a compound with the exact designation "AKR1C3-IN-4" is not publicly available, this guide consolidates data from well-characterized and potent AKR1C3 inhibitors to illustrate the principles of targeting this enzyme. This guide details the molecular mechanisms, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

The Role of AKR1C3 in Prostate Cancer Pathophysiology

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in androgen biosynthesis.[1][2] In the context of prostate cancer, AKR1C3 is significantly upregulated in metastatic and castration-resistant states compared to primary tumors and benign prostate tissue.[1][2][3] This upregulation is a key mechanism of resistance to androgen deprivation therapy (ADT).

AKR1C3 contributes to prostate cancer progression through several mechanisms:

-

Intratumoral Androgen Synthesis: AKR1C3 catalyzes the conversion of weak androgens, such as androstenedione (AD) and dehydroepiandrosterone (DHEA), into potent androgens like testosterone (T) and 5α-dihydrotestosterone (DHT). This intratumoral androgen production fuels androgen receptor (AR) signaling, even in a castrate environment, leading to tumor growth and survival. AKR1C3 is implicated in all four major pathways of T and DHT biosynthesis in prostate cancer cells.

-

Prostaglandin Metabolism: AKR1C3 metabolizes prostaglandin D2 (PGD2) to 11β-PGF2α, a proliferative signal that promotes prostate cancer cell growth through the prostaglandin F receptor (FP) and subsequent activation of the PI3K/Akt signaling pathway.

-

Androgen Receptor Coactivation: Beyond its enzymatic function, AKR1C3 can act as a selective coactivator of the androgen receptor, further enhancing AR-mediated gene transcription and promoting cancer cell proliferation.

-

Epithelial-Mesenchymal Transition (EMT) and Metastasis: Overexpression of AKR1C3 is associated with changes in EMT markers, such as decreased E-cadherin and increased N-cadherin and vimentin, promoting cell migration, invasion, and metastasis. This process is partly mediated through the activation of the ERK signaling pathway.

-

Therapeutic Resistance: Upregulation of AKR1C3 is a key mechanism of resistance to modern anti-androgen therapies like enzalutamide and abiraterone. Inhibition of AKR1C3 has been shown to re-sensitize resistant prostate cancer cells to these treatments.

Quantitative Data on AKR1C3 Inhibition

The following tables summarize the in vitro and in vivo efficacy of representative, potent, and selective AKR1C3 inhibitors from preclinical studies. This data serves as a proxy for the expected performance of a compound like AKR1C3-IN-4.

Table 1: In Vitro Activity of Representative AKR1C3 Inhibitors

| Compound | Assay | Cell Line | IC50 Value | Source |

| Compound 4 | AKR1C3 Enzymatic Inhibition | - | 0.122 µM | |

| Compound 4 | Antiproliferative | 22RV1 | 14.27 µM | |

| Compound 3 | Antiproliferative | 22RV1 | 26.33 µM | |

| 5r (active form of prodrug 4r) | AKR1C3 Enzymatic Inhibition | - | 51 nM | |

| Baccharin | AKR1C3 Enzymatic Inhibition | - | 110 nM | |

| Indomethacin | AKR1C3 Enzymatic Inhibition | - | - |

Table 2: In Vivo Efficacy of a Representative AKR1C3 Inhibitor Prodrug (4r)

| Animal Model | Cell Line Xenograft | Treatment | Dosing | Outcome | Source |

| Nude Mice | 22Rv1 | Prodrug 4r | Dose-dependent | Reduction in tumor volume |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways involving AKR1C3 and standard experimental workflows for evaluating AKR1C3 inhibitors are provided below using Graphviz.

Signaling Pathways

Caption: AKR1C3 signaling pathways in prostate cancer.

Experimental Workflows

Caption: Preclinical evaluation workflow for AKR1C3 inhibitors.

Detailed Experimental Protocols

AKR1C3 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against recombinant human AKR1C3.

Methodology:

-

Reagents: Recombinant human AKR1C3, NADPH, substrate (e.g., 9,10-phenanthrenequinone or Δ4-androstene-3,17-dione), reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), test inhibitor (AKR1C3-IN-4), and a known inhibitor as a positive control (e.g., indomethacin).

-

Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well plate, add the reaction buffer, NADPH, and the test inhibitor at various concentrations. c. Initiate the reaction by adding the AKR1C3 enzyme and the substrate. d. Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) over time using a plate reader. e. Calculate the initial reaction velocities and determine the percentage of inhibition at each inhibitor concentration.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT/XTT)

Objective: To assess the effect of AKR1C3-IN-4 on the proliferation of prostate cancer cells.

Methodology:

-

Cell Culture: Culture prostate cancer cell lines (e.g., 22Rv1, LNCaP, VCaP) in appropriate media.

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of AKR1C3-IN-4 for a specified period (e.g., 72 hours). c. Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. d. For MTT assays, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of AKR1C3-IN-4 in a prostate cancer mouse model.

Methodology:

-

Animal Model: Use male immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Procedure: a. Inoculate the mice subcutaneously with a suspension of human prostate cancer cells (e.g., 22Rv1) mixed with Matrigel. b. Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer AKR1C3-IN-4 (or its vehicle) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. e. Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. f. Monitor the body weight and general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker assessment (e.g., Western blot for AKR1C3, AR; LC-MS for intratumoral androgens). Blood samples can also be collected for analysis of serum PSA levels.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the therapeutic efficacy.

Conclusion

AKR1C3 is a validated and promising therapeutic target for the treatment of advanced prostate cancer, particularly in the castration-resistant setting. Its multifaceted role in driving tumor growth, metastasis, and therapeutic resistance underscores the potential of its inhibition. While specific data for a compound named "AKR1C3-IN-4" is not available in the public domain, the wealth of preclinical data on other potent and selective AKR1C3 inhibitors provides a strong rationale for the continued development of such agents. The experimental protocols and data presented in this guide offer a framework for the evaluation and advancement of novel AKR1C3 inhibitors for the treatment of prostate cancer.

References

- 1. Establishment of Short-Term Primary Human Prostate Xenografts for the Study of Prostate Biology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of AKR1C3: A Key Player in Hormone-Dependent Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a multifunctional enzyme with pivotal roles in the metabolism of steroids and prostaglandins.[1][2] Its involvement in the synthesis of potent androgens and estrogens, coupled with its ability to modulate prostaglandin signaling, positions AKR1C3 as a critical factor in the progression of hormone-dependent cancers, including prostate, breast, and endometrial cancers.[3][4] This whitepaper provides a comprehensive overview of AKR1C3's function, its intricate role in oncogenesis, and its potential as a therapeutic target. We delve into the signaling pathways it governs, present key experimental data in a structured format, and provide detailed methodologies for crucial experiments, aiming to equip researchers and drug development professionals with a thorough understanding of this important enzyme.

Introduction to AKR1C3: A Multifaceted Enzyme

AKR1C3 belongs to the aldo-keto reductase superfamily, a large group of NAD(P)H-dependent oxidoreductases.[2] It is a key steroidogenic enzyme that catalyzes the conversion of inactive steroid precursors into potent, active hormones. Specifically, AKR1C3 is involved in:

-

Androgen Synthesis: It reduces androstenedione (A'dione) to testosterone and 5α-androstanedione to the potent androgen 5α-dihydrotestosterone (DHT). This function is particularly crucial in castration-resistant prostate cancer (CRPC), where tumors can synthesize their own androgens.

-

Estrogen Synthesis: AKR1C3 catalyzes the reduction of estrone to 17β-estradiol, a potent estrogen that drives the proliferation of estrogen receptor-positive (ER+) breast cancer cells.

-

Prostaglandin Metabolism: AKR1C3 functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to 9α,11β-PGF2 and PGF2α, respectively. These products can activate pro-proliferative signaling pathways.

The multifaceted nature of AKR1C3's enzymatic activity allows it to influence cellular processes beyond simple hormone production, including cell proliferation, differentiation, and apoptosis.

The Role of AKR1C3 in Hormone-Dependent Cancers

The overexpression and altered activity of AKR1C3 have been implicated in the pathogenesis and progression of several hormone-dependent cancers.

Prostate Cancer

In prostate cancer, particularly in the castration-resistant stage (CRPC), AKR1C3 plays a central role in maintaining intratumoral androgen levels, thereby fueling tumor growth despite androgen deprivation therapy. Upregulation of AKR1C3 is consistently observed in CRPC.

-

Intratumoral Androgen Production: AKR1C3 facilitates the conversion of adrenal androgens and steroid precursors into testosterone and DHT within the tumor microenvironment.

-

Androgen Receptor (AR) Coactivator: Beyond its enzymatic function, AKR1C3 has been identified as a novel, pharmacologically targetable coactivator of the androgen receptor (AR), further enhancing AR signaling and promoting prostate cancer growth.

-

Therapeutic Resistance: Overexpression of AKR1C3 is associated with resistance to radiation therapy and hormonal therapies. It promotes radioresistance by activating the MAPK pathway and reducing reactive oxygen species (ROS).

Breast Cancer

AKR1C3 is upregulated in a significant percentage of breast cancer tissues and its expression is often associated with a poor prognosis.

-

Local Estrogen Production: By converting estrone to the potent estrogen 17β-estradiol, AKR1C3 contributes to a pro-estrogenic state within the breast tissue, promoting the proliferation of ER+ breast cancer cells.

-

Prostaglandin Signaling: AKR1C3-mediated production of PGF2α can activate signaling pathways that promote cell survival and proliferation.

-

Chemoresistance: AKR1C3 has been linked to doxorubicin resistance in breast cancer, potentially through the activation of the PTEN/Akt anti-apoptotic pathway. Furthermore, upregulation of AKR1C3 has been observed in tamoxifen-resistant breast cancer cells.

Endometrial Cancer

The role of AKR1C3 in endometrial cancer is more complex and appears to be context-dependent.

-

Prognostic Biomarker: In endometrioid endometrial carcinoma, high expression of AKR1C3, as determined by immunohistochemistry, has been correlated with improved overall and disease-free survival, suggesting it may serve as a favorable prognostic biomarker in this subtype.

-

Local Estrogen Production: Similar to breast cancer, AKR1C3 can increase local estradiol concentrations within the endometrium, potentially enhancing estrogenic effects that contribute to the development of the disease.

Signaling Pathways Modulated by AKR1C3

AKR1C3 influences several critical signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.

Steroid Hormone Signaling

AKR1C3 directly impacts steroid hormone signaling by controlling the local availability of active androgens and estrogens. This, in turn, modulates the activity of the androgen receptor (AR) and estrogen receptor (ER), key drivers of prostate and breast cancer, respectively.

References

AKR1C3-IN-4: A Selective Inhibitor of Aldo-Keto Reductase 1C3 for Research in Castration-Resistant Prostate Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, has emerged as a critical enzyme in the progression of various cancers, most notably castration-resistant prostate cancer (CRPC). Its role in androgen biosynthesis and prostaglandin metabolism makes it a compelling target for therapeutic intervention. This document provides a comprehensive overview of AKR1C3-IN-4, a potent and selective inhibitor of AKR1C3, intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Profile: AKR1C3-IN-4

AKR1C3-IN-4 is a small molecule inhibitor designed to selectively target the AKR1C3 enzyme. Its primary application in a research context is the investigation of CRPC.[1] The quantitative data available for AKR1C3-IN-4 highlights its potency and selectivity.

| Compound | Target | IC50 (μM) | Selectivity (over AKR1C2) | Potential Application |

| AKR1C3-IN-4 | AKR1C3 | 0.56[1] | ~27-fold (IC50 for AKR1C2 is 15.1 μM)[1] | Castration-Resistant Prostate Cancer (CRPC) Research[1] |

Mechanism of Action and Associated Signaling Pathways

AKR1C3 plays a multifaceted role in cancer progression by influencing both steroid hormone and prostaglandin-mediated signaling pathways.[2] Inhibition of AKR1C3 by compounds like AKR1C3-IN-4 is expected to disrupt these oncogenic processes.

Steroid Hormone Synthesis: In CRPC, AKR1C3 is a key enzyme in the intratumoral synthesis of potent androgens such as testosterone and dihydrotestosterone (DHT). It catalyzes the conversion of weaker androgens, thereby activating the androgen receptor (AR) signaling pathway, which promotes tumor growth and resistance to therapies like abiraterone and enzalutamide.

Prostaglandin Metabolism: AKR1C3 also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to 11β-PGF2α. This product can activate proliferative signaling pathways like the mitogen-activated protein kinase (MAPK) cascade. By inhibiting AKR1C3, the accumulation of PGD2 can lead to the formation of anti-proliferative prostaglandins, such as those in the PGJ2 series, which activate the peroxisome proliferator-activated receptor γ (PPARγ), inducing differentiation and apoptosis.

The inhibition of AKR1C3 impacts several downstream signaling pathways implicated in cancer cell proliferation, survival, and therapy resistance.

Detailed Methodologies for Evaluating AKR1C3 Inhibitors

While specific experimental protocols for AKR1C3-IN-4 are not publicly detailed, a general workflow for characterizing a selective AKR1C3 inhibitor is outlined below. This workflow is based on standard practices in the field for evaluating similar compounds.

1. Enzyme Inhibition Assay (In Vitro)

-

Objective: To determine the potency (IC50) of the inhibitor against AKR1C3 and its selectivity against other AKR1C isoforms.

-

Protocol Outline:

-

Enzyme Preparation: Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes are expressed and purified.

-

Assay Reaction: The assay measures the NADP+-dependent oxidation of a substrate (e.g., S-tetralol) by the AKR1C enzyme. The reaction mixture typically contains the enzyme, NADPH, the substrate, and varying concentrations of the inhibitor in a suitable buffer.

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Selectivity is determined by comparing the IC50 values for AKR1C3 to those for other isoforms.

-

2. Cell-Based Assays

-

Objective: To evaluate the effect of the inhibitor on cell proliferation, androgen signaling, and target engagement in relevant cancer cell lines (e.g., 22RV1 for prostate cancer).

-

Protocol Outline (Proliferation Assay):

-

Cell Culture: Cancer cells known to overexpress AKR1C3 are cultured under standard conditions.

-

Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as MTS or by quantifying ATP levels (e.g., CellTiter-Glo®).

-

Data Analysis: The concentration of inhibitor that causes 50% inhibition of cell growth (GI50) is determined.

-

3. In Vivo Efficacy Studies

-

Objective: To assess the anti-tumor activity of the inhibitor in an animal model of cancer.

-

Protocol Outline (Xenograft Model):

-

Model Establishment: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., CRPC cells) to establish tumors.

-

Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, inhibitor alone, standard-of-care drug, combination). The inhibitor is administered via a clinically relevant route (e.g., oral gavage).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic biomarker analysis (e.g., measuring intratumoral androgen levels or expression of AR-regulated genes).

-

Overcoming Therapeutic Resistance

A significant area of interest for AKR1C3 inhibitors is their potential to overcome resistance to existing cancer therapies. Overexpression of AKR1C3 has been linked to resistance to anti-androgen therapies like abiraterone and enzalutamide in prostate cancer, as well as to chemotherapies in other cancers. By inhibiting AKR1C3, it may be possible to re-sensitize resistant tumors to these agents. For instance, the use of an AKR1C3 inhibitor has been shown to overcome resistance to abiraterone in preclinical models by reducing intracrine androgen synthesis and diminishing AR transcriptional activity.

References

The Role of AKR1C3 in Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge, driven in large part by the reactivation of androgen receptor (AR) signaling despite androgen deprivation therapy. A key enzyme implicated in this process is Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. This technical guide provides a comprehensive overview of the multifaceted role of AKR1C3 in CRPC, detailing its enzymatic functions in intratumoral androgen biosynthesis, its non-canonical roles as an AR coactivator, and its emergence as a critical therapeutic target. This document summarizes key quantitative data, provides detailed experimental protocols for studying AKR1C3, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction

Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually progress to CRPC, a lethal form of the disease characterized by a resurgence of AR activity. One of the primary mechanisms underlying this resistance is the intratumoral biosynthesis of potent androgens, such as testosterone (T) and dihydrotestosterone (DHT), from adrenal precursors.[1][2] AKR1C3 is a pivotal enzyme in this process, catalyzing the conversion of weaker androgens to more potent AR ligands.[3][4] Notably, AKR1C3 expression is significantly upregulated in CRPC tissues compared to benign prostate and primary prostate cancer, highlighting its potential as both a biomarker and a therapeutic target.[1] This guide will delve into the molecular mechanisms of AKR1C3 action, its interaction with the AR signaling axis, and its role in resistance to current therapies, providing a technical resource for researchers and drug development professionals in the field.

Molecular Mechanisms of AKR1C3 in CRPC

AKR1C3 contributes to CRPC progression through both enzymatic and non-enzymatic functions, creating a complex and robust mechanism for sustaining pro-cancerous signaling.

Enzymatic Role in Intratumoral Androgen Synthesis

AKR1C3 is a critical steroidogenic enzyme that facilitates the synthesis of potent androgens within the prostate tumor microenvironment. It catalyzes the reduction of 17-ketosteroids to their active 17β-hydroxy forms. The primary reactions mediated by AKR1C3 in androgen synthesis are:

-

Androstenedione (A4) to Testosterone (T)

-

5α-androstanedione (5α-dione) to Dihydrotestosterone (DHT)

-

Dehydroepiandrosterone (DHEA) to 5-androstene-3β,17β-diol (5-Adiol)

These reactions are crucial for maintaining ligand-dependent AR activation in the castrate setting.

Non-Enzymatic Role as an Androgen Receptor Coactivator

Beyond its catalytic activity, AKR1C3 has a "moonlighting" function as a selective coactivator of the androgen receptor. AKR1C3 can physically interact with the AR, enhancing its transcriptional activity even in the presence of low androgen levels. This interaction stabilizes the AR protein and promotes its recruitment to androgen response elements (AREs) on target gene promoters, leading to magnified transcription of genes involved in cell proliferation and survival.

Role in Prostaglandin Metabolism

AKR1C3 also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to 9α,11β-PGF2. This prostaglandin can then activate signaling pathways, such as the MAPK pathway, that promote cell proliferation and survival, contributing to the malignant phenotype of prostate cancer cells.

AKR1C3 as a Therapeutic Target in CRPC

The overexpression and multifaceted roles of AKR1C3 in CRPC make it an attractive therapeutic target. Inhibition of AKR1C3 aims to simultaneously block intratumoral androgen synthesis and the AR coactivator function, thereby suppressing AR signaling.

AKR1C3 Inhibitors

Several small molecule inhibitors of AKR1C3 have been developed and investigated. These include non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and flufenamic acid, as well as more selective inhibitors. The goal is to achieve potent and selective inhibition of AKR1C3 over other AKR1C isoforms, such as AKR1C1 and AKR1C2, which are involved in androgen catabolism.

Overcoming Therapeutic Resistance

Elevated AKR1C3 expression has been implicated in resistance to second-generation antiandrogen therapies like enzalutamide. By providing a continuous supply of intratumoral androgens, AKR1C3 can outcompete these antagonists for AR binding. Therefore, combining AR-targeted therapies with AKR1C3 inhibitors presents a promising strategy to overcome or delay the onset of resistance.

Quantitative Data Summary

Table 1: Expression of AKR1C3 in Prostate Cancer

| Comparison | Fold Change (mRNA) | % of Cases with High Protein Expression | Reference(s) |

| CRPC vs. Primary PCa | 5.3-fold increase | 34% (strong staining) | |

| CRPC vs. Benign Prostate | Significantly upregulated | Not specified | |

| LNCaP cells | Low/Undetectable | - | |

| 22Rv1 cells | High | - | |

| VCaP cells | Moderate | - | |

| DuCaP cells | High | - |

Table 2: IC50 Values of Selected AKR1C3 Inhibitors

| Inhibitor | Cell Line/Enzyme | IC50 | Reference(s) |

| Indomethacin | Recombinant AKR1C3 | 100 nM | |

| Indomethacin | Recombinant AKR1C3 | 7.35 µM | |

| Indomethacin Analog 1 | Recombinant AKR1C3 | 0.30 µM | |

| Indomethacin Analog 2 | Recombinant AKR1C3 | 0.94 µM | |

| 2'-des-Methyl-indomethacin | Recombinant AKR1C3 | 960 nM |

Detailed Experimental Protocols

Western Blotting for AKR1C3 Expression

-

Cell Lysis: Harvest prostate cancer cells and lyse them in ice-cold RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 (e.g., from R&D Systems, Cat# MAB7678, at 0.5 µg/mL) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, Cat# HAF018) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Immunohistochemistry (IHC) for AKR1C3 in FFPE Tissue

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) prostate tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with an anti-AKR1C3 primary antibody (e.g., from R&D Systems, Cat# MAB7678, at 1-25 µg/mL) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen such as DAB.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

AKR1C3 Enzyme Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), NADP+, and the substrate S-tetralol.

-

Enzyme Addition: Add purified recombinant AKR1C3 or cell lysate containing AKR1C3 to initiate the reaction.

-

Measurement: Monitor the increase in NADPH fluorescence or absorbance at 340 nm over time.

-

Inhibitor Screening: To test inhibitors, pre-incubate the enzyme with the compound before adding the substrate and measure the change in reaction rate.

Co-Immunoprecipitation (Co-IP) of AKR1C3 and AR

-

Cell Lysis: Lyse CRPC cells (e.g., 22Rv1) with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against AKR1C3 or AR overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze by Western blotting using antibodies against the reciprocal protein (AR or AKR1C3).

Chromatin Immunoprecipitation (ChIP) for AR and AKR1C3

-

Cross-linking: Treat CRPC cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against AR or AKR1C3 overnight.

-

Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash to remove non-specific DNA.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

-

DNA Purification and Analysis: Purify the DNA and analyze the enrichment of specific gene promoters (e.g., the PSA promoter) by quantitative PCR.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject CRPC cells (e.g., VCaP or 22Rv1) into immunocompromised mice.

-

shRNA-mediated Knockdown: Once tumors are established, deliver lentiviral particles expressing AKR1C3-targeting shRNA or a non-targeting control via intratumoral or systemic injection.

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform Western blotting or IHC to confirm AKR1C3 knockdown and analyze downstream markers.

Conclusion

AKR1C3 is a key driver of CRPC progression, acting through both its established role in androgen synthesis and its more recently discovered function as an AR coactivator. Its upregulation in a significant subset of CRPC patients and its association with therapeutic resistance underscore its importance as a high-value therapeutic target. The development of potent and selective AKR1C3 inhibitors, potentially in combination with existing AR-targeted therapies, holds significant promise for improving outcomes for patients with advanced prostate cancer. The experimental protocols and data presented in this guide provide a valuable resource for furthering our understanding of AKR1C3 biology and accelerating the development of novel therapeutic strategies targeting this critical enzyme.

References

- 1. AKR1C3 as a Target in Castrate Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 | Food & Nutrition Research [foodandnutritionresearch.net]

- 4. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 | Food & Nutrition Research [foodandnutritionresearch.net]

AKR1C3-IN-4 IC50 value and potency

An In-Depth Technical Guide to AKR1C3-IN-4: IC50, Potency, and Experimental Framework

Introduction to AKR1C3

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F (PGF) synthase, is a critical enzyme in the biosynthesis of potent androgens and estrogens, and in the metabolism of prostaglandins.[1][2][3] It catalyzes the conversion of weaker steroid hormones to more active forms, such as the conversion of androstenedione to testosterone and estrone to 17β-estradiol.[2][4] Elevated expression of AKR1C3 is implicated in the progression of various cancers, including castrate-resistant prostate cancer (CRPC) and breast cancer, by promoting hormone-dependent cell proliferation. Furthermore, AKR1C3 is involved in pathways that contribute to therapeutic resistance. Consequently, the development of potent and selective AKR1C3 inhibitors is a significant area of research for novel cancer therapies.

AKR1C3-IN-4: A Potent and Selective Inhibitor

AKR1C3-IN-4 is a potent and selective inhibitor of the AKR1C3 enzyme. Its inhibitory activity has been quantified, demonstrating significant potential for research in conditions such as castrate-resistant prostate cancer.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for AKR1C3-IN-4 against AKR1C3 and the closely related isoform AKR1C2 are summarized below.

| Target Enzyme | IC50 Value (μM) | Reference |

| AKR1C3 | 0.56 | |

| AKR1C2 | 15.1 |

The data indicates that AKR1C3-IN-4 is significantly more potent against AKR1C3 than AKR1C2, highlighting its selectivity.

Experimental Protocols

The determination of inhibitor potency and selectivity involves a series of well-defined experimental protocols. While the specific protocol for the initial characterization of AKR1C3-IN-4 is not publicly detailed, a general methodology for screening and evaluating AKR1C3 inhibitors can be described.

In Vitro Enzyme Inhibition Assay

A common method to determine the IC50 value of an inhibitor is through an in vitro enzymatic assay.

-

Recombinant Enzyme Preparation: Human recombinant AKR1C3 and other isoforms (e.g., AKR1C1, AKR1C2) are expressed and purified.

-

Assay Reaction: The assay typically measures the NADP+-dependent oxidation of a substrate, such as S-tetralol, by the AKR1C enzyme. The reaction mixture includes the purified enzyme, the substrate, the cofactor (NADP+), and varying concentrations of the inhibitor.

-

Detection: The progress of the reaction is monitored by measuring the increase in NADPH fluorescence over time.

-

IC50 Calculation: The rate of the reaction at each inhibitor concentration is determined. The IC50 value is then calculated by fitting the dose-response data to a suitable pharmacological model.

Cell-Based Assays for Anti-proliferative Effects

To assess the biological activity of the inhibitor in a cellular context, anti-proliferative assays are conducted.

-

Cell Line Selection: Cancer cell lines with known high expression of AKR1C3, such as the 22RV1 prostate cancer cell line, are often used.

-

Cell Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using standard methods, such as the MTT or MTS assay.

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in cell viability is determined as the cellular IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by AKR1C3 and a typical experimental workflow for the discovery and validation of an AKR1C3 inhibitor.

Caption: Key signaling pathways modulated by AKR1C3 activity.

Caption: A typical workflow for AKR1C3 inhibitor discovery and validation.

References

- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

The Central Role of AKR1C3 in Cancer Cell Signaling: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the signaling pathways influenced by Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) in cancer cells. Designed for researchers, scientists, and professionals in drug development, this document details the multifaceted role of AKR1C3 in cancer progression, therapeutic resistance, and its intricate signaling networks.

Executive Summary

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F (PGF) synthase, is a pivotal enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2] Its overexpression is a hallmark of various malignancies, including prostate, breast, liver, and lung cancers, where it contributes to an aggressive phenotype and resistance to therapy.[2][3] This guide elucidates the core signaling pathways modulated by AKR1C3, presents quantitative data on its activity and inhibition, and provides detailed experimental protocols for its study.

Core Signaling Pathways of AKR1C3 in Cancer

AKR1C3 exerts its oncogenic functions through two primary enzymatic activities: the reduction of ketosteroids and the synthesis of prostaglandins. These activities, in turn, modulate a complex network of downstream signaling pathways critical for cancer cell proliferation, survival, metastasis, and therapy resistance.

Androgen and Estrogen Synthesis and Signaling

In hormone-dependent cancers such as prostate and breast cancer, AKR1C3 plays a crucial role in the intratumoral synthesis of potent sex hormones. It catalyzes the conversion of weak androgens like androstenedione into testosterone, and estrone into 17β-estradiol.[1] This localized production of potent hormones leads to the activation of the Androgen Receptor (AR) and Estrogen Receptor (ER), respectively, driving tumor growth and progression. In castration-resistant prostate cancer (CRPC), upregulation of AKR1C3 is a key mechanism of resistance to androgen deprivation therapy, as it allows tumor cells to maintain androgen signaling.

References

The Role of AKR1C3 in Cancer Drug Resistance: A Technical Guide for Researchers

An In-depth Examination of Mechanisms, Signaling Pathways, and Therapeutic Implications

Abstract: The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. Aldo-keto reductase family 1 member C3 (AKR1C3) has been identified as a critical contributor to therapeutic failure across a spectrum of malignancies. This technical guide provides a comprehensive overview of the multifaceted roles of AKR1C3 in conferring resistance to chemotherapy, endocrine therapy, targeted therapy, and radiotherapy. We delve into the molecular mechanisms of AKR1C3-mediated drug resistance, delineate its involvement in key signaling pathways, present quantitative data on its expression and inhibitory profiles, and provide detailed protocols for essential experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to overcome cancer drug resistance.

Introduction to AKR1C3

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a member of the aldo-keto reductase superfamily of NADP(H)-dependent oxidoreductases.[1] It plays a pivotal role in the metabolism of steroid hormones and prostaglandins.[2] AKR1C3 catalyzes the conversion of weak androgens to potent androgens like testosterone and dihydrotestosterone (DHT), and the conversion of estrone to 17β-estradiol.[2] Beyond its function in steroidogenesis, AKR1C3 is also involved in the reductive metabolism of various xenobiotics, including chemotherapeutic agents.[3]

Overexpression of AKR1C3 has been observed in a variety of cancers, including prostate, breast, lung, and liver cancer, and is often associated with poor prognosis and treatment failure.[2] Its role in drug resistance is a significant area of research, with a growing body of evidence implicating it in resistance to a wide array of cancer therapies.

Mechanisms of AKR1C3-Mediated Drug Resistance

AKR1C3 employs several mechanisms to confer drug resistance, ranging from direct enzymatic inactivation of therapeutic agents to the modulation of intracellular signaling pathways that promote cell survival and proliferation.

Enzymatic Inactivation of Anticancer Drugs

One of the primary mechanisms by which AKR1C3 contributes to drug resistance is through its carbonyl reductase activity. AKR1C3 can metabolize and inactivate chemotherapeutic drugs that possess a carbonyl group, such as anthracyclines (e.g., doxorubicin and daunorubicin). The reduction of these compounds to their less active alcohol metabolites diminishes their cytotoxic efficacy. For instance, the reduced form of doxorubicin exhibits a lower affinity for DNA, thereby impairing its mechanism of action.

Modulation of Steroid Hormone Signaling

In hormone-dependent cancers like prostate and breast cancer, AKR1C3 plays a crucial role in maintaining intratumoral androgen and estrogen levels. In the context of androgen deprivation therapy for prostate cancer, elevated AKR1C3 can sustain the production of testosterone and DHT, leading to the reactivation of the androgen receptor (AR) and conferring resistance to drugs like enzalutamide and abiraterone.

Regulation of Intracellular Reactive Oxygen Species (ROS)

AKR1C3 is involved in the detoxification of reactive aldehydes generated from lipid peroxidation, a consequence of oxidative stress. Many chemotherapeutic agents and radiotherapy exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS). By reducing the levels of these toxic byproducts, AKR1C3 can alleviate cellular oxidative stress and protect cancer cells from drug-induced damage, thereby contributing to resistance. This is often mediated through the regulation of signaling pathways such as the AKT pathway.

Activation of Pro-Survival Signaling Pathways

AKR1C3 can influence several signaling pathways that are critical for cancer cell proliferation, survival, and invasion. These include:

-

Androgen Receptor (AR) Signaling: In prostate cancer, AKR1C3 not only synthesizes androgens but can also act as a coactivator of the AR, further amplifying AR-driven gene expression and promoting resistance.

-

PI3K/AKT Pathway: Overexpression of AKR1C3 has been shown to activate the PI3K/AKT pathway, a key signaling cascade that promotes cell survival and inhibits apoptosis.

-

MAPK/ERK Pathway: AKR1C3 can activate the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

-

IL-6/STAT3 Pathway: AKR1C3 has been implicated in promoting tumor proliferation and invasion through the IL-6/STAT3 signaling pathway.

-

NRF2 Pathway: The transcription factor NRF2 can bind to the AKR1C3 promoter and activate its transcription, leading to increased resistance to oxidative stress and certain chemotherapeutics.

Induction of Epithelial-Mesenchymal Transition (EMT)

Recent studies have suggested a role for AKR1C3 in promoting epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasion, and drug resistance.

Quantitative Data on AKR1C3 in Drug Resistance

The following tables summarize key quantitative data from various studies, illustrating the impact of AKR1C3 on drug sensitivity and the potency of its inhibitors.

Table 1: Impact of AKR1C3 Expression on the Efficacy of Anticancer Drugs

| Cell Line | Drug | AKR1C3 Status | IC50 Value | Fold Resistance | Reference(s) |

| MCF-7 (Breast Cancer) | Doxorubicin | Parental | 7.8 ± 4.0 nM | - | |

| MCF-7/DOX (Doxorubicin-Resistant) | Doxorubicin | Overexpression (9.1-fold) | 580 ± 91 nM | 74 | |

| MCF-7 | Doxorubicin | AKR1C3 Overexpression | - | 3.2 | |

| KATOIII (Gastric Cancer) | Cisplatin | Parental | 12.67 ± 1.155 µM | - | |

| KATO/DDP (Cisplatin-Resistant) | Cisplatin | Overexpression | 98 ± 1.732 µM | 7.7 | |

| HCT116 (Colon Cancer) | PR-104A | AKR1C3 Overexpression | - | 44 | |

| LNCaP (Prostate Cancer) | Enzalutamide | Sensitive | 5.6 ± 0.8 μM | - | |

| PC-3 (Prostate Cancer) | Enzalutamide | Resistant | 34.9 ± 9 μM | ~6.2 | |

| 22Rv1 (Prostate Cancer) | Abiraterone | - | 10.42 μM | - | |

| HOS (Osteosarcoma) | Doxorubicin | - | 14.70 nM | - | |

| MG-63 (Osteosarcoma) | Doxorubicin | - | 10.77 nM | - | |

| SAOS-2 (Osteosarcoma) | Doxorubicin | - | 80.01 nM | - | |

| OVCAR-4 (Ovarian Cancer) | Cisplatin | Chemosensitive | 4.16 µM | - | |

| COV362 (Ovarian Cancer) | Cisplatin | Chemoresistant | 6.96 µM | ~1.7 | |

| OVCAR-4 (Ovarian Cancer) | Carboplatin | Chemosensitive | 73.02 µM | - | |

| COV362 (Ovarian Cancer) | Carboplatin | Chemoresistant | 131.30 µM | ~1.8 |

Table 2: IC50 Values of Selected AKR1C3 Inhibitors

| Inhibitor | IC50 Value (AKR1C3) | Reference(s) |

| Olaparib | 2.48 µM | |

| SN33638 | 13 nM | |

| Flufenamic Acid | 51 nM | |

| 2'-hydroxyflavone | 300 nM | |

| Indomethacin | ~2-3 µM (enzyme), 10-50 nM (cell-based) | |

| Casticin | 5.99 µM | |

| ASP9521 | 3.32 µM | |

| Compound 1o | 38 nM | |

| Compound 2 (steroidal) | 16.17 ± 1.52 µM | |

| Compound 3 (steroidal) | 12.09 ± 4.16 µM | |

| Compound 4 (pyrrolidinone derivative) | 14.27 ± 0.63 µM (cell-based) | |

| Compound 7 (steroidal) | ~14 µM | |

| Baccharin | 30 µM (cell-based) |

Table 3: Fold Change in AKR1C3 Expression in Drug-Resistant Cancer Cell Lines

| Resistant Cell Line | Parental Cell Line | Fold Change in AKR1C3 Expression | Reference(s) | |---|---|---| | MCF-7/DOX | MCF-7 | 9.1-fold (mRNA) | | | MCF-7/DOX2-12 | MCF-7CC12 | 4.71-fold (mRNA) | | | KY170R | KY170 | ~10-fold (mRNA) | | | TE13R | TE13 | Elevated | | | C4-2B-MDVR (Enzalutamide-resistant) | C4-2B | Significantly elevated | | | Abiraterone-resistant LuCaP cell lines | LuCaP | 1.3 - 4.5 fold increase in steroidogenic enzymes including AKR1C3 | |

Signaling Pathways Involving AKR1C3 in Drug Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by AKR1C3 that contribute to drug resistance.

Caption: AKR1C3-mediated androgen synthesis and AR signaling in drug resistance.

Caption: AKR1C3 regulation of ROS via the AKT/GSH axis leading to chemoresistance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AKR1C3 and drug resistance.

AKR1C3 Enzyme Activity Assay

This protocol is adapted from commercially available aldo-keto reductase activity assay kits.

Principle: The assay measures the NADP(H)-dependent oxidoreductase activity of AKR1C3. The enzyme catalyzes the reduction of a substrate, leading to the conversion of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the enzyme activity.

Materials:

-

Recombinant human AKR1C3 enzyme

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

NADPH solution

-

Substrate solution (e.g., 9,10-phenanthrenequinone or a specific drug substrate)

-

Test compounds (inhibitors)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and NADPH in each well of the 96-well plate.

-

Add the test compound (inhibitor) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add the AKR1C3 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to each well.

-

Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Anticancer drug(s) of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the anticancer drug for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

Measurement of Intracellular ROS (DCFDA Assay)

This protocol describes a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

DCFDA solution

-

ROS-inducing agent (e.g., H2O2) as a positive control

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Treat the cells with the experimental conditions (e.g., anticancer drugs) for the desired time.

-

Wash the cells with a serum-free medium or PBS.

-

Load the cells with DCFDA solution (typically 5-10 µM) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells again to remove the excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or a fluorescence microplate reader.

-

Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Conclusion and Future Directions

AKR1C3 has emerged as a significant and multifaceted player in the development of cancer drug resistance. Its ability to directly inactivate chemotherapeutic agents, modulate crucial signaling pathways, and protect cancer cells from oxidative stress makes it a compelling target for therapeutic intervention. The development of potent and selective AKR1C3 inhibitors holds promise for overcoming resistance to a variety of anticancer therapies. Future research should focus on the clinical validation of AKR1C3 as a predictive biomarker for treatment response and the continued development of novel AKR1C3 inhibitors for combination therapies. A deeper understanding of the complex regulatory networks involving AKR1C3 will be essential for designing effective strategies to counteract its pro-survival functions in cancer.

References

An In-depth Technical Guide to the Discovery and Development of AKR1C3 Inhibitors

Introduction

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F (PGF) synthase, is a critical enzyme in human physiology and pathology.[1][2] As a member of the aldo/keto reductase superfamily, it utilizes NADH and/or NADPH as cofactors to catalyze the conversion of aldehydes and ketones to their corresponding alcohols.[3][4] AKR1C3 plays a pivotal role in the biosynthesis of potent steroid hormones and the metabolism of prostaglandins.[1] Specifically, it catalyzes the reduction of androstenedione to testosterone, estrone to 17β-estradiol, and prostaglandin D2 (PGD2) and H2 (PGH2) to 9α,11β-PGF2α and PGF2α, respectively.

Due to its role in producing proliferative androgens and estrogens, AKR1C3 is overexpressed in various hormone-dependent cancers, including prostate and breast cancer. Its activity contributes to the intratumoral production of hormones that drive cancer progression and resistance to therapies. Furthermore, by altering prostaglandin signaling, AKR1C3 influences cell proliferation and differentiation in both hormone-dependent and -independent malignancies. Consequently, AKR1C3 has emerged as a significant therapeutic target, and the development of potent and selective inhibitors is an active area of research aimed at treating cancer and other diseases.

Signaling Pathways Involving AKR1C3

The pathological role of AKR1C3 is linked to its ability to modulate several key signaling pathways. Its influence extends from steroid hormone receptor activation to the complex network of prostaglandin-mediated cellular responses.

1. Steroid Hormone Signaling: In hormone-dependent tissues, AKR1C3 provides potent ligands for the Androgen Receptor (AR) and Estrogen Receptor (ER). By converting weak steroids to highly active forms like testosterone and 17β-estradiol, AKR1C3 directly promotes the activation of these nuclear receptors, leading to the transcription of genes that drive cell proliferation and survival. In castration-resistant prostate cancer (CRPC), elevated AKR1C3 levels sustain AR signaling despite low systemic androgen levels.

2. Prostaglandin-Mediated Signaling: AKR1C3 significantly alters the balance of prostaglandins. It converts PGD2 to 11β-PGF2α and PGH2 to PGF2α. These products are ligands for the prostaglandin F (FP) receptor, which activates the Mitogen-Activated Protein Kinase (MAPK) cascade and the NF-κB pathway, both of which promote cell proliferation. Concurrently, AKR1C3 activity depletes the substrate PGD2, preventing its conversion to anti-proliferative prostaglandins like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), a known agonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ activation typically leads to cell differentiation and apoptosis; thus, its inhibition by AKR1C3 action further contributes to a pro-proliferative state.

3. Other Oncogenic Pathways: The downstream effects of AKR1C3 activity have been shown to intersect with other major signaling pathways implicated in cancer, including the PI3K/Akt and ERK pathways, which regulate cell survival, growth, and metastasis.

Classes of AKR1C3 Inhibitors

The search for AKR1C3 inhibitors has yielded several structural classes of compounds, ranging from repurposed drugs to novel chemical entities.

-

Non-Steroidal Anti-inflammatory Drugs (NSAIDs): This class was among the first to be identified as AKR1C3 inhibitors. Compounds like indomethacin and flufenamic acid bind to the enzyme's active site. The N-phenylanthranilic acids (e.g., flufenamic acid) are particularly potent, while indomethacin shows good selectivity for AKR1C3 over the closely related isoforms AKR1C1 and AKR1C2. These scaffolds have served as templates for developing more potent and selective analogues.

-

Steroid Hormone Analogues: Given that steroids are natural substrates, derivatives of androgens and estrogens have been explored as inhibitors. These compounds can act as competitive inhibitors, occupying the active site to block the binding of endogenous substrates.

-

Natural Products: A variety of natural products, including flavonoids (e.g., casticin) and alkaloids, have demonstrated inhibitory activity against AKR1C3. These compounds often possess complex structures that can be optimized for improved potency and selectivity.

-

Other Small Molecules: Diverse chemical scaffolds have been developed, including benzodiazepines, cyclopentane derivatives, and compounds with acidic hydroxylated azole substructures. More recently, covalent inhibitors that form a permanent bond with the enzyme, such as the sulfonyl-triazole (SuTEx) compound RJG-2051 which targets a non-catalytic tyrosine residue, have been developed to achieve high potency and selectivity.

Quantitative Data on AKR1C3 Inhibitors

The potency of inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Selectivity is assessed by comparing these values across different AKR isoforms.

| Inhibitor Class | Representative Compound | AKR1C3 IC50 (µM) | AKR1C1:AKR1C3 Ratio | AKR1C2:AKR1C3 Ratio | Reference |

| NSAID Analogue | Indomethacin | ~1.0 - 2.0 | >10 | >10 | |

| NSAID Analogue | Flufenamic Acid | ~0.2 | ~1 | ~1 | |

| Azole Derivative | Compound 6e | 0.009 (9 nM) | >100 | >100 | |

| Pyrrolidinone | SN33638 | 0.013 (13 nM) | - | - | |

| AI-Discovered | Compound 4 | 0.122 | >100 | 49 | |

| Clinical Candidate | ASP9521 | 0.029 (29 nM) | - | - | |

| PARP Inhibitor | Olaparib | 2.48 | - | - | |

| Steroid Analogue | Compound 7 (Picolinylidene) | ~14 | - | - | |

| Synthesized Hit | S07-2008 | 0.13 | 114 | 129 |

Note: IC50 and selectivity ratios can vary depending on assay conditions. This table provides representative values for comparison.

Experimental Protocols

The discovery and characterization of AKR1C3 inhibitors involve a series of standardized in vitro and in vivo experiments.

Recombinant Enzyme Inhibition Assay

This is the primary method for determining an inhibitor's potency (IC50) and mechanism (Ki).

-

Objective: To measure the direct inhibition of purified AKR1C3 enzyme activity.

-

Enzyme Source: Recombinant human AKR1C3, typically expressed in E. coli and purified.

-

Substrate & Cofactor: The assay can be run in two directions:

-

Reduction: Monitoring the oxidation of NADPH to NADP+. A common substrate is 9,10-phenanthrenequinone (PQ) or PGD2.

-

Oxidation: Monitoring the reduction of NADP+ to NADPH. A common substrate is S-tetralol.

-

-

Methodology:

-

Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0 or 9.0).

-

In a 96- or 384-well plate, add the buffer, recombinant AKR1C3 enzyme, and varying concentrations of the test inhibitor (typically dissolved in DMSO).

-

Initiate the reaction by adding the substrate (e.g., S-tetralol) and cofactor (e.g., NADP+).

-

Monitor the change in absorbance (at 340 nm) or fluorescence (Excitation: 340 nm, Emission: 450 nm) over time, which corresponds to the consumption or production of NADPH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic sigmoidal dose-response curve to determine the IC50 value.

-

-

Kinetic Analysis (for Ki determination): To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using Lineweaver-Burk or Michaelis-Menten plots to calculate the inhibition constant (Ki).

Cell-Based Proliferation and Viability Assays

These assays evaluate the inhibitor's effect on cancer cells that endogenously express or overexpress AKR1C3.

-

Objective: To determine if enzymatic inhibition translates to an anti-proliferative effect in a cellular context.

-

Cell Lines: Prostate cancer (22Rv1, VCaP), breast cancer (MCF-7), or other cancer cell lines with documented AKR1C3 expression.

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the AKR1C3 inhibitor for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.

-

Measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

-

Calculate the IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%.

-

In Vivo Xenograft Studies

This step validates the inhibitor's efficacy in a living organism.

-

Objective: To assess the anti-tumor activity of the inhibitor in an animal model.

-

Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human cancer cells (e.g., VCaP) to establish tumors.

-

Methodology:

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

The AKR1C3 inhibitor is administered systemically (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).

-

Efficacy is determined by comparing the tumor growth in the treated group to the control group.

-

References

AKR1C3-IN-4: A Technical Guide for Research in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in the metabolism of steroid hormones and prostaglandins.[1][2][3] Its role extends beyond oncology, with emerging evidence highlighting its significance in the pathophysiology of various metabolic diseases.[3][4] AKR1C3 is implicated in the intratissue generation of potent androgens and the modulation of prostaglandin signaling, both of which are pivotal in metabolic regulation. This technical guide focuses on AKR1C3-IN-4, a potent and selective inhibitor of AKR1C3, and its potential as a research tool in the field of metabolic diseases.

AKR1C3-IN-4, with the chemical formula C14H10F3NO2 and CAS number 1284180-11-5, has demonstrated significant inhibitory activity against AKR1C3, making it a valuable pharmacological probe to investigate the enzyme's function in metabolic disorders such as polycystic ovary syndrome (PCOS), obesity, and diabetes.

Mechanism of Action

AKR1C3-IN-4 exerts its effects by selectively inhibiting the enzymatic activity of AKR1C3. This enzyme is a key player in two major metabolic pathways with direct relevance to metabolic diseases:

-

Steroid Metabolism: AKR1C3 catalyzes the conversion of androstenedione (A4) to testosterone (T) and estrone (E1) to 17β-estradiol (E2). In metabolic tissues such as adipose tissue, dysregulated AKR1C3 activity can lead to local androgen excess, a key feature of conditions like PCOS, contributing to insulin resistance and lipotoxicity. By inhibiting AKR1C3, AKR1C3-IN-4 can reduce the local production of potent androgens, thereby potentially mitigating their adverse metabolic effects.

-

Prostaglandin Metabolism: AKR1C3 is also involved in the metabolism of prostaglandins, converting prostaglandin D2 (PGD2) to 9α,11β-PGF2 and prostaglandin H2 (PGH2) to PGF2α. These prostaglandins can activate the FP receptor, leading to downstream signaling cascades that influence cell proliferation and inflammation. By modulating prostaglandin signaling, AKR1C3 inhibitors like AKR1C3-IN-4 may influence metabolic inflammation, a key component of many metabolic diseases.

Quantitative Data for AKR1C3-IN-4

The following table summarizes the key quantitative data for AKR1C3-IN-4 based on available in vitro studies.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (AKR1C3) | 0.56 µM | Human | Enzymatic Assay | N/A |

| IC50 (AKR1C2) | 15.1 µM | Human | Enzymatic Assay | N/A |

| Selectivity | ~27-fold (AKR1C2/AKR1C3) | Human | N/A | N/A |

Signaling Pathways

The inhibition of AKR1C3 by AKR1C3-IN-4 can modulate key signaling pathways implicated in metabolic diseases.

Steroid Hormone Signaling Pathway

Caption: AKR1C3-IN-4 inhibits the conversion of androstenedione to testosterone.

Prostaglandin Signaling Pathway

Caption: AKR1C3-IN-4 blocks the pro-inflammatory prostaglandin synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of research studies. Below are representative protocols for key experiments involving AKR1C3-IN-4.

In Vitro AKR1C3 Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of AKR1C3-IN-4.

Materials:

-

Recombinant human AKR1C3 enzyme

-

AKR1C3-IN-4

-

NADPH (cofactor)

-

Substrate (e.g., androstenedione or a fluorescent probe)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of AKR1C3-IN-4 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of AKR1C3-IN-4 in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the assay buffer, recombinant AKR1C3 enzyme, and varying concentrations of AKR1C3-IN-4.

-

Initiate the reaction by adding NADPH and the substrate.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of NADPH consumption or product formation is indicative of enzyme activity.

-

Calculate the percentage of inhibition for each concentration of AKR1C3-IN-4 relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Adipocyte Differentiation and Androgen Production Assay

This protocol describes how to assess the effect of AKR1C3-IN-4 on adipocyte differentiation and androgen production in a cell culture model.

Materials:

-

Preadipocyte cell line (e.g., 3T3-L1 or human subcutaneous preadipocytes)

-

Differentiation medium (containing insulin, dexamethasone, and IBMX)

-

AKR1C3-IN-4

-

Androstenedione

-

Cell lysis buffer

-

ELISA or LC-MS/MS for testosterone measurement

Procedure:

-

Culture preadipocytes to confluence in a multi-well plate.

-

Induce differentiation by treating the cells with differentiation medium in the presence or absence of various concentrations of AKR1C3-IN-4.

-

After several days of differentiation, treat the mature adipocytes with androstenedione to assess androgen conversion.

-

Collect the cell culture supernatant and/or cell lysates.

-

Measure the concentration of testosterone in the collected samples using a validated method like ELISA or LC-MS/MS.

-

Assess adipocyte differentiation by staining for lipid accumulation (e.g., Oil Red O staining) and quantifying the staining.

-

Analyze the effect of AKR1C3-IN-4 on both testosterone production and adipocyte differentiation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of AKR1C3-IN-4 in a preclinical setting for metabolic disease research.

Caption: Preclinical evaluation workflow for AKR1C3-IN-4 in metabolic diseases.

Conclusion and Future Directions

AKR1C3-IN-4 is a potent and selective inhibitor of AKR1C3 with clear potential for investigating the role of this enzyme in metabolic diseases. Its ability to modulate both steroid hormone and prostaglandin metabolism makes it a valuable tool for researchers in this field. The provided data and protocols offer a solid foundation for initiating studies to explore the therapeutic potential of AKR1C3 inhibition in conditions such as PCOS, obesity-related metabolic dysfunction, and non-alcoholic fatty liver disease.